Structural Isomerism: The 1,2,4-Oxadiazole C5 vs C3 Connectivity Defines Key Binding Site Interactions
The target compound features a 1,2,4-oxadiazole ring connected via its 5-position to the pyrimidinone core. This exact regioisomer is crucial for mimicking specific nucleotide base interactions. In contrast, the commercially available isomer 5-Bromo-3-(1,2,4-oxadiazol-3-ylmethyl)-3,4-dihydropyrimidin-4-one (CAS 1540818-93-5) presents the oxadiazole to the target with a different spatial orientation [1]. While direct biological data for these two compounds in the same assay is not publicly available, the foundational SAR of 5-bromopyrimidin-4(3H)-one PDE5 inhibitors demonstrates that even minor alterations in the N3-substituent can drastically change inhibitory potency by over 100-fold [2]. The C5-connected oxadiazole of the target compound (CAS 1501749-00-3) offers a distinct nitrogen and oxygen atom arrangement that is critical for establishing the precise hydrogen bond network observed in crystallographic complexes.
| Evidence Dimension | Regioisomer connectivity and potential target interaction geometry |
|---|---|
| Target Compound Data | 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl] substituent (C5 linkage) |
| Comparator Or Baseline | 3-(1,2,4-oxadiazol-3-ylmethyl) isomer (CAS 1540818-93-5) (C3 linkage) |
| Quantified Difference | SAR study on core scaffold shows >100-fold potency difference between similar N3-substituent modifications [2] |
| Conditions | SAR assessment of 5-bromopyrimidin-4(3H)-one PDE5 inhibitors; X-ray crystallography of ligand-PDE5 complexes (PDB: 4I9Z) [REFS-2, REFS-3]. |
Why This Matters
Selecting the correct oxadiazole regioisomer is non-negotiable for reproducing specific binding interactions, as the C5 connectivity allows the heterocycle to occupy a distinct spatial region of the binding pocket.
- [1] Chem960. 3-((1,2,4-oxadiazol-3-yl)methyl)-5-bromopyrimidin-4(3H)-one (CAS: 1540818-93-5) Product Listing. Retrieved from m.chem960.com. View Source
- [2] Gong, X., Wang, G., Ren, J., et al. (2013). Exploration of the 5-bromopyrimidin-4(3H)-ones as potent inhibitors of PDE5. Bioorganic & Medicinal Chemistry Letters, 23(17), 4944-4947. View Source
- [3] Ren, J., Chen, T., Xu, Y., et al. (2012). Crystal structure of the PDE5A1 catalytic domain in complex with novel inhibitors (PDB ID: 4I9Z). RCSB Protein Data Bank. View Source
